Cas no 921165-81-3 (N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide)

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide is a synthetic organic compound featuring a tetrazole core linked to a 3-nitrobenzamide moiety via a methylene bridge. The presence of the tetrazole ring enhances metabolic stability and bioavailability, while the nitro group offers potential for further functionalization or reactivity in synthetic applications. This compound may serve as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting inflammation or microbial activity. Its structural rigidity and electron-withdrawing nitro substituent contribute to its utility in designing enzyme inhibitors or receptor modulators. The 4-methylphenyl group provides additional lipophilicity, influencing solubility and membrane permeability.
N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide structure
921165-81-3 structure
Product Name:N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide
CAS No:921165-81-3
MF:C16H14N6O3
MW:338.32076215744
CID:6603153
PubChem ID:18565622
Update Time:2025-06-25

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide
    • N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
    • N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide
    • 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
    • AKOS024625441
    • F2070-0548
    • 921165-81-3
    • Inchi: 1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23)
    • InChI Key: DLAYWDHAGUDRBM-UHFFFAOYSA-N
    • SMILES: C(NCC1N(C2=CC=C(C)C=C2)N=NN=1)(=O)C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 338.11273833g/mol
  • Monoisotopic Mass: 338.11273833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 119Ų

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide Pricemore >>

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Additional information on N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide

Professional Introduction to N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide and CAS No. 921165-81-3

N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide, identified by the CAS number 921165-81-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a benzamide moiety linked to a tetrazole ring, which is further substituted with a 4-methylphenyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The benzamide functional group is well-known for its role in various bioactive molecules, often contributing to the pharmacological properties of drugs through hydrogen bonding interactions with biological targets. In particular, the nitro group attached to the benzene ring in this compound can influence its electronic properties and reactivity, making it a versatile scaffold for chemical modifications. The tetrazole ring, on the other hand, is a heterocyclic structure that has been increasingly studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The synthesis of N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the tetrazole derivative from a suitable precursor, followed by its coupling with 4-methylbenzoic acid or its derivatives. The introduction of the nitro group can be achieved through nitration reactions under controlled conditions to avoid unwanted side products.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing both benzamide and tetrazole moieties. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. For instance, studies have indicated that certain benzamide-tetrazole hybrids exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, some derivatives have demonstrated antitumor properties by inhibiting key signaling pathways associated with cancer cell proliferation and survival.

The 4-methylphenyl group in N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide adds another layer of complexity to its pharmacological profile. This substituent can influence the compound's solubility, bioavailability, and interaction with biological targets. Computational studies have been instrumental in understanding how the 4-methylphenyl group affects the molecule's binding affinity and selectivity. These studies often employ molecular docking techniques to predict how N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide might interact with proteins such as kinases or transcription factors.

The nitro group present in this compound also plays a crucial role in its reactivity and potential therapeutic applications. Nitroaromatic compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. The nitro group can be reduced to an amine under specific conditions, which can alter the pharmacological profile of the molecule. This redox chemistry has been exploited in drug development to create prodrugs that release active species in vivo.

In conclusion, N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide strong>, CAS no. < strong >921165-81-3 strong>, represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features combining a benzamide moiety with a tetrazole ring and a 4-methylphenyl substituent make it a valuable scaffold for further chemical modifications and biological evaluations. Ongoing research aims to elucidate its mechanisms of action and explore its therapeutic potential in various disease models.

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